1-(Thiophen-3-yl)prop-2-en-1-one
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Overview
Description
1-(Thiophen-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a propenone group attached to the thiophene ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(Thiophen-3-yl)prop-2-en-1-one can be compared with other thiophene derivatives:
Thiophene-2-carbaldehyde: Similar in structure but lacks the propenone group, resulting in different reactivity and applications.
Thiophene-3-carboxylic acid: Contains a carboxyl group instead of a propenone group, leading to distinct chemical properties and uses.
2-Acetylthiophene: Another thiophene derivative with an acetyl group, used in different synthetic and industrial applications.
Uniqueness: this compound is unique due to its propenone group, which imparts specific reactivity and allows for diverse chemical transformations. Its combination of thiophene and propenone functionalities makes it a versatile compound in various research and industrial fields.
Properties
CAS No. |
357405-57-3 |
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Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2 |
InChI Key |
WNCFOCZPFPWLPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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